1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.: 887458-14-2
Cat. No.: VC6161936
Molecular Formula: C17H12ClN5O
Molecular Weight: 337.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887458-14-2 |
|---|---|
| Molecular Formula | C17H12ClN5O |
| Molecular Weight | 337.77 |
| IUPAC Name | 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H12ClN5O/c18-12-4-3-6-14(8-12)23-16-15(9-21-23)17(24)22(11-20-16)10-13-5-1-2-7-19-13/h1-9,11H,10H2 |
| Standard InChI Key | SMLWIAVJNYSDIZ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Nomenclature
The systematic IUPAC name 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one explicitly defines the compound’s structure (Figure 1) . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 887458-14-2 | |
| Molecular Formula | C₁₇H₁₂ClN₅O | |
| Molecular Weight | 337.8 g/mol | |
| SMILES Notation | ClC1=CC(=CC=C1)N2C=NC3=C(C2=O)C=NN3CC4=CC=CC=N4 |
The pyrazolo[3,4-d]pyrimidin-4-one core (positions 1–7) is fused with a pyridine ring at position 5 via a methylene bridge, while the 3-chlorophenyl group occupies position 1 . This substitution pattern aligns with structural motifs observed in epidermal growth factor receptor (EGFR) inhibitors, where hydrophobic aromatic groups enhance target binding .
Structural Elucidation and Spectroscopic Characterization
Crystallographic and Computational Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit planar fused-ring systems with dihedral angles between substituents ranging from 45° to 75° . Density functional theory (DFT) calculations predict a similar conformation, with the pyridin-2-ylmethyl group adopting a pseudo-axial orientation to minimize steric clash with the 3-chlorophenyl moiety .
Spectroscopic Signatures
Key spectral features derived from related compounds include:
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¹H NMR (400 MHz, DMSO-d₆): Aromatic protons from the 3-chlorophenyl group resonate at δ 7.45–7.89 ppm as a multiplet, while pyridine protons appear as a doublet at δ 8.51–8.63 ppm (H-6) and a triplet at δ 7.72–7.81 ppm (H-4) . The methylene bridge (–CH₂–) linking the pyridine and pyrazolopyrimidine cores generates a singlet at δ 5.12–5.24 ppm .
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IR (KBr): Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1540–1560 cm⁻¹ (C=N pyrimidine), and 740–760 cm⁻¹ (C–Cl) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a convergent strategy involving:
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Construction of the pyrazolo[3,4-d]pyrimidin-4-one core.
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Sequential introduction of the 3-chlorophenyl and pyridin-2-ylmethyl substituents.
Stepwise Synthesis
A plausible route adapted from methods for analogous structures involves:
Step 1: Formation of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Reaction of 3-chlorophenylhydrazine with ethyl cyanoacetate under acidic conditions yields the pyrazole intermediate.
Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one
Heating the pyrazole with formamide induces cyclization, forming the fused pyrimidine ring .
Step 3: N-Alkylation with 2-(Bromomethyl)pyridine
Treatment with 2-(bromomethyl)pyridine in the presence of K₂CO₃ in DMF introduces the pyridin-2-ylmethyl group at position 5 .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | 3-ClC₆H₄NHNH₂, ethyl cyanoacetate, HCl, reflux | 68–72 |
| Cyclization | Formamide, 180°C, 6 h | 55–60 |
| N-Alkylation | 2-(BrCH₂)C₅H₄N, K₂CO₃, DMF, 80°C | 40–45 |
Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the final product with >95% purity .
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
Experimental data for this compound is limited, but calculated properties using Advanced Chemistry Development (ACD/Labs) software predict:
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logP (octanol/water): 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Water Solubility: 0.12 mg/mL at 25°C, suggesting formulation challenges for aqueous delivery .
Stability Profile
Pyrazolo[3,4-d]pyrimidin-4-ones generally exhibit:
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